1-({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-proline
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Overview
Description
1-{4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANECARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a quinazoline derivative, a cyclohexane ring, and a pyrrolidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANECARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the quinazoline derivative. This can be achieved through the cyclization of anthranilic acid derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANECARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include various quinazoline derivatives, tetrahydroquinazolines, and substituted pyrrolidines .
Scientific Research Applications
1-{4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANECARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-{4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANECARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cell surface receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid: This compound shares a similar quinazoline structure but lacks the cyclohexane and pyrrolidine moieties.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Another related compound with a sulfonyl chloride group instead of the carboxylic acid.
Uniqueness
1-{4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANECARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its combination of a quinazoline derivative, a cyclohexane ring, and a pyrrolidine carboxylic acid moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H25N3O5 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-1-[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H25N3O5/c25-18(23-11-3-6-17(23)20(27)28)14-9-7-13(8-10-14)12-24-19(26)15-4-1-2-5-16(15)22-21(24)29/h1-2,4-5,13-14,17H,3,6-12H2,(H,22,29)(H,27,28)/t13?,14?,17-/m0/s1 |
InChI Key |
UWACIRVCEMTNJJ-KVULBXGLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=O)C(=O)O |
Origin of Product |
United States |
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